Stereochemical Configuration: Cis (Z) vs. Trans (E) Differentiation in Drug Derivatization Patents
Patent literature explicitly differentiates the utility of cis-10-nonadecenyl from trans-10-nonadecenyl as a lipophilic moiety for improving drug action [1]. The cis configuration is specified as a preferred embodiment for derivatizing therapeutic compounds, indicating that stereochemistry is not interchangeable [1].
| Evidence Dimension | Stereochemical specificity in pharmaceutical applications |
|---|---|
| Target Compound Data | cis-10-nonadecenyl (derived from 10(Z)-Nonadecenoyl chloride) |
| Comparator Or Baseline | trans-10-nonadecenyl |
| Quantified Difference | Not quantified in source; explicit patent preference for cis over trans |
| Conditions | Patent disclosure for chemical derivatization of biologically active compounds |
Why This Matters
Procurement of the correct stereoisomer is critical for reproducing patent-protected derivatization strategies, as the trans isomer is explicitly excluded from preferred embodiments.
- [1] Myhren F, Dalen A, Borretzen B, Sandvold ML. New Fatty Acid Derivative. Japanese Patent JP2009280583A, 2009. View Source
